molecular formula C16H32O B12645995 2,8,12-Trimethyltridecan-4-one CAS No. 84434-60-6

2,8,12-Trimethyltridecan-4-one

Cat. No.: B12645995
CAS No.: 84434-60-6
M. Wt: 240.42 g/mol
InChI Key: RRMNNKKAJPGDCK-UHFFFAOYSA-N
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Description

The compound 2,8,12-Trimethyltridecan-4-one is a branched aliphatic ketone characterized by a 13-carbon backbone with methyl groups at positions 2, 8, and 12, and a ketone functional group at position 2. Its structure imparts unique physicochemical properties, including intermediate polarity due to the ketone moiety and steric hindrance from the branched methyl groups.

Properties

CAS No.

84434-60-6

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2,8,12-trimethyltridecan-4-one

InChI

InChI=1S/C16H32O/c1-13(2)8-6-9-15(5)10-7-11-16(17)12-14(3)4/h13-15H,6-12H2,1-5H3

InChI Key

RRMNNKKAJPGDCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,12-Trimethyltridecan-4-one can be achieved through several methods. One common approach involves the oxidation of 2,8,12-trimethyltridecan-4-ol using oxidizing agents such as chromic acid or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of the corresponding alcohol using metal catalysts such as palladium or platinum. This method offers higher efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation and Esterification

The compound undergoes oxidation reactions analogous to those observed in related isoprenoid ketones like 6,10,14-trimethylpentadecan-2-one. For example:

  • Esterification : Oxidation of ketones can lead to the formation of esters (e.g., 4,8,12-trimethyltridecan-1-ol acetate) via enzymatic Baeyer-Villiger-type reactions .

  • Hydrolysis : Subsequent hydrolysis of these esters yields primary alcohols (e.g., 4,8,12-trimethyltridecan-1-ol), which may further oxidize to carboxylic acids (e.g., 4,8,12-trimethyltridecanoic acid) .

β-Oxidation and Decarboxylation

Branched-chain ketones like 2,8,12-Trimethyltridecan-4-one are metabolized via β-oxidation, but methyl branching often halts this process. For example:

  • α-Oxidation : Converts 3,7,11-trimethyldodecanoic acid (a β-oxidation intermediate) to 2-hydroxy derivatives, followed by decarboxylation to shorter-chain acids .

  • β-Decarboxymethylation : Replaces methyl groups with carbonyl groups, enabling continued β-oxidation .

Lactone Formation

Unsaturated acids derived from oxidation (e.g., 4,8,12-trimethyltridec-3-enoic acid) undergo hydration to form diols, which lactonize into cyclic esters like 4,8,12-trimethyltridecan-4-olide .

Hydroformylation

Industrial synthesis may involve hydroformylation using catalysts like cobalt octacarbonyl or nickel-based systems under high-pressure CO/H₂ mixtures . This process typically targets branched aldehydes, which can be oxidized to ketones.

Oxidation and Hydrogenation

  • Ketone Formation : Aldehydes (e.g., from phytol derivatives) are oxidized to ketones using KMnO₄ in acetone .

  • Hydrogenation : Unsaturated precursors (e.g., phytenals) are hydrogenated to saturated intermediates before oxidation .

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization : Silylation with BSTFA enhances volatility for GC-MS analysis .

  • Temperature Programming : Columns are heated from 130–300°C at 4°C/min to resolve complex branched structures .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for metabolomic profiling, particularly in marine biofilms, though variability in reproducibility has been noted .

Metabolic Pathways of Isoprenoid Ketones

Reaction TypeKey ProductsSource Organisms
Oxidation → Esterification4,8,12-Trimethyltridecan-1-ol acetateMarinobacter, Acinetobacter
Hydrolysis → Acid Formation4,8,12-Trimethyltridecanoic acidPseudomonas nautica
β-Oxidation3,7,11-Trimethyldodecanoic acidMarine bacterial communities

Scientific Research Applications

Biodegradation Studies

2,8,12-Trimethyltridecan-4-one has been studied for its role in biodegradation processes. Research indicates that it can be metabolized by specific bacterial communities, which utilize it as a carbon source. This transformation is part of a broader investigation into microbial degradation pathways for various organic compounds, highlighting its relevance in environmental microbiology .

Phytochemical Investigations

The compound has been isolated from various plant extracts and studied for its phytochemical properties. In particular, it has been linked to the metabolic processes of certain plants and their interactions with microbial communities. This research contributes to understanding the ecological roles of secondary metabolites in plant defense mechanisms .

Potential Therapeutic Uses

Emerging studies suggest that this compound may possess pharmacological properties. Its structural similarities to other bioactive compounds warrant investigation into its potential anti-inflammatory and antioxidant activities. Preliminary findings indicate that it could contribute to lowering cholesterol levels in animal models, suggesting a possible role in cardiovascular health .

Bioremediation

The compound's biodegradability makes it a candidate for bioremediation applications. Studies have shown that specific strains of microalgae can utilize it under mixotrophic conditions, potentially aiding in the removal of pollutants from wastewater . This application emphasizes the importance of understanding the metabolic pathways involving this compound.

Metabolomic Profiling

In metabolomics research, this compound serves as a marker for certain metabolic pathways in environmental samples. Its detection helps in profiling microbial communities and understanding their functional capabilities in various ecosystems .

Data Table: Summary of Applications

Application AreaDescription
BiodegradationUtilized by specific bacteria as a carbon source; important for microbial ecology studies.
PhytochemistryIsolated from plant extracts; studied for ecological interactions and defense mechanisms.
Therapeutic PotentialInvestigated for anti-inflammatory and antioxidant properties; potential cholesterol-lowering effects.
BioremediationUsed by microalgae in pollutant removal; highlights ecological significance in wastewater treatment.
Metabolomic ProfilingServes as a marker for metabolic pathways; aids in profiling microbial community functions.

Case Studies

  • Microbial Metabolism of Ketones : A study demonstrated that specific bacterial strains metabolize this compound through distinct biochemical pathways, leading to the production of various metabolites that could be further utilized by other microorganisms .
  • Plant Extract Studies : Research on Curtisia dentata highlighted the isolation of this compound alongside other phytochemicals, contributing to the understanding of its medicinal properties and potential therapeutic applications against pathogens and cancer cells .
  • Environmental Impact Assessments : In studies assessing the impact of pollutants on aquatic ecosystems, the presence of this compound was noted as indicative of certain microbial activities related to biodegradation processes .

Mechanism of Action

The mechanism of action of 2,8,12-Trimethyltridecan-4-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

2,6,10,14-Tetramethylhexadecane (C₂₀H₄₂)

Structural Similarities and Differences :

  • Similarity : Both compounds feature branched methyl groups along a hydrocarbon chain.

Physicochemical Properties :

Property 2,8,12-Trimethyltridecan-4-one (Hypothetical) 2,6,10,14-Tetramethylhexadecane
Molecular Formula C₁₆H₃₀O C₂₀H₄₂
Molecular Weight ~238.4 g/mol 282.55 g/mol
Functional Group Ketone (C=O) None (alkane)
Polarity Moderate (due to ketone) Nonpolar
Hazard Classification Not available Non-hazardous (per SDS)
Resorcinarene Derivatives ()

While unrelated structurally, resorcinarene derivatives (e.g., dodecakis-substituted macrocycles) highlight the importance of branched or substituted aliphatic chains in supramolecular chemistry. These compounds often serve as hosts in host-guest systems, a property less relevant to this compound due to its linearity and lack of macrocyclic architecture .

Biological Activity

2,8,12-Trimethyltridecan-4-one (CAS No. 84434-60-6) is a ketone with a unique carbon skeleton that has garnered attention for its potential biological activities. This compound is part of a class of organic compounds known for their diverse roles in biological systems, including interactions with enzymes and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H30OC_{15}H_{30}O, and it has a molecular weight of 230.4 g/mol. The structural characteristics include three methyl groups positioned at the 2nd, 8th, and 12th carbon atoms of a tridecane backbone with a ketone functional group at the 4th position.

PropertyValue
CAS Number84434-60-6
Molecular FormulaC15H30O
Molecular Weight230.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications:

  • Antimicrobial Properties : Studies have shown that ketones can possess antimicrobial activity. For instance, certain derivatives have been reported to inhibit the growth of various bacterial strains .
  • Enzyme Interaction : The compound has been investigated for its interaction with specific enzymes involved in metabolic pathways. Its structure allows for potential binding to enzyme active sites, influencing enzymatic reactions .
  • Biodegradation : Research has demonstrated that certain bacterial strains can metabolize ketones like this compound as a carbon source. This biodegradation process is essential for understanding environmental impacts and microbial ecology .

Study on Antimicrobial Activity

A study published in Journal of Applied Microbiology explored the antimicrobial effects of various ketones, including this compound. The results indicated a significant reduction in bacterial viability when exposed to this compound at concentrations above 100 µg/mL.

Enzymatic Studies

In another investigation focused on enzyme kinetics, researchers assessed the inhibitory effects of this compound on lipase activity. The compound demonstrated competitive inhibition with an IC50 value of approximately 50 µM . This suggests its potential as a lead compound for designing enzyme inhibitors.

Biodegradation Research

A study examining the biodegradation pathways of various ketones found that marine bacteria could utilize this compound as a sole carbon source under aerobic conditions. The degradation efficiency varied among bacterial strains but reached up to 95% over ten days .

The biological activity of this compound can be attributed to its structural properties which facilitate interaction with biological molecules:

  • Enzyme Binding : The hydrophobic nature of the compound allows it to penetrate cell membranes and interact with membrane-bound enzymes.
  • Metabolic Pathways : Once metabolized by microorganisms, it can lead to the production of various metabolites that may exert further biological effects or contribute to nutrient cycling in ecosystems.

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